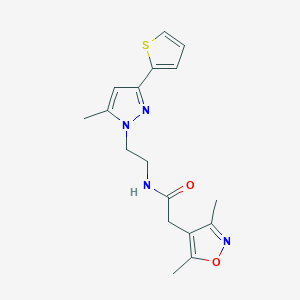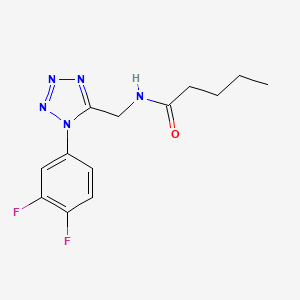
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). These enzymes and proteins are involved in various biological processes, including inflammation, cell proliferation, and angiogenesis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. Furthermore, it has been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotides and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide in lab experiments is its potential as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets. Additionally, it has potential as a drug candidate for various diseases, which could lead to the development of new treatments. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential as a drug candidate for various diseases. Furthermore, studies are needed to explore its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and a better understanding of the mechanism of action of tetrazole derivatives.
Méthodes De Synthèse
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can be synthesized through various methods. One common method is the reaction of 3,4-difluorobenzyl chloride with sodium azide to form 3,4-difluorobenzyl azide. This compound can then be reacted with 1-pentanamine to form this compound. Other methods include the use of different reagents and catalysts, such as copper(II) sulfate and sodium ascorbate, to form the desired compound.
Applications De Recherche Scientifique
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used as a tool compound to study the mechanism of action of tetrazole derivatives and their interactions with biological targets.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-2-3-4-13(21)16-8-12-17-18-19-20(12)9-5-6-10(14)11(15)7-9/h5-7H,2-4,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFOTFFLUGVYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

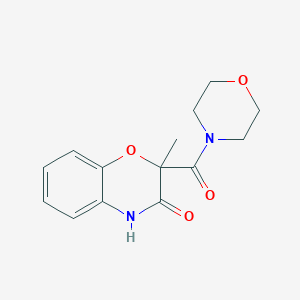
![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)
![3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2675120.png)

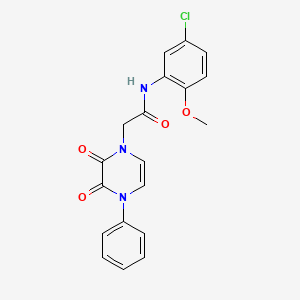



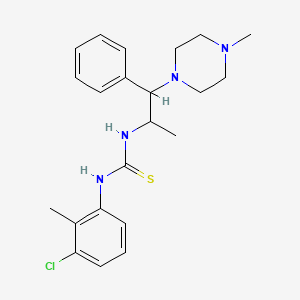
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)
